molecular formula C17H16N4O2S B2403277 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylthiazole-4-carboxamide CAS No. 1210404-18-4

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2403277
CAS No.: 1210404-18-4
M. Wt: 340.4
InChI Key: KKYBPYUGUSBYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylthiazole-4-carboxamide is a synthetic small molecule designed for research into multi-target therapeutic strategies, particularly in oncology and inflammation. Its molecular architecture incorporates two privileged pharmacophores: a 2-phenylthiazole-4-carboxamide moiety and a 6-oxopyridazin-1(6H)-yl unit, linked by a propyl chain. The thiazole-carboxamide scaffold is a structure of high interest in medicinal chemistry, with documented scientific investigation into its potential cytotoxic effects against various human cancerous cell lines . Researchers have also explored similar thiazole-carboxamide cores for their significant free radical scavenging (antioxidant) properties in vitro, making them candidates for studying diseases linked to oxidative stress . The 6-oxopyridazinone (pyridazinone) component is another versatile heterocycle recognized for its potential in drug discovery. Recent studies on pyridazinone-based benzenesulfonamides have highlighted this scaffold's utility as a multi-target agent, showing promising inhibitory activity against enzymes like carbonic anhydrases (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) . The integration of these two distinct motifs into a single molecule suggests potential for synergistic activity, positioning this compound as a valuable chemical probe for investigating complex disease pathways involving inflammation, enzyme regulation, and cellular oxidative damage. Its structure supports research aimed at developing novel inhibitors that simultaneously modulate multiple biological targets.

Properties

IUPAC Name

N-[3-(6-oxopyridazin-1-yl)propyl]-2-phenyl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-15-8-4-10-19-21(15)11-5-9-18-16(23)14-12-24-17(20-14)13-6-2-1-3-7-13/h1-4,6-8,10,12H,5,9,11H2,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYBPYUGUSBYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCCN3C(=O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic synthesis. One common approach is the condensation of 6-oxopyridazin-1(6H)-yl derivatives with 2-phenylthiazole-4-carboxylic acid or its derivatives under appropriate reaction conditions. The reaction often requires the use of coupling agents such as EDCI or DCC to facilitate the formation of the amide bond. The reaction conditions may include solvents like dichloromethane or DMF and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane, ethanol, or acetonitrile and temperatures ranging from -78°C to reflux .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylthiazole-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Analysis of Structural and Functional Divergence

  • Pyridazinone vs. Phthalazine (848228-74-0): The target compound’s pyridazinone ring (six-membered, two adjacent nitrogen atoms) contrasts with the phthalazine core (fused bicyclic structure with four nitrogen atoms) in 848228-74-0. The latter’s ester linkage and anilino group may reduce metabolic stability compared to the carboxamide in the target compound .
  • Thiazole-Carboxamide vs.
  • Pyrazole vs. Thiazole (956362-09-7): The pyrazole in 956362-09-7 is a five-membered ring with two adjacent nitrogen atoms, differing from the thiazole’s sulfur and nitrogen arrangement. This alters electronic properties and solubility profiles .

Research Implications and Limitations

Synthetic Optimization: Modifying the propyl linker length or pyridazinone substituents to enhance bioavailability.

Target Profiling: Screening against kinases or enzymes where pyridazinone and thiazole motifs are prevalent (e.g., COX-2 inhibitors).

Comparative Bioassays: Direct experimental comparison with the analogues in Table 1 to quantify potency, selectivity, and toxicity.

Biological Activity

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylthiazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a pyridazine moiety, and a carboxamide functional group, which contribute to its biological properties. The structural formula can be represented as follows:

C15H16N4O2S\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}

Research indicates that compounds similar to this compound often exhibit multi-target mechanisms. They may act on various pathways involved in inflammation and cancer progression. For instance, compounds with the oxopyridazine structure have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes .

Antiinflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of related compounds. For example, derivatives targeting COX-2 and LOX enzymes demonstrated significant inhibition of inflammatory markers such as TNF-α and IL-6 . This suggests that this compound may also exhibit similar anti-inflammatory properties.

Antimicrobial Activity

The compound's thiazole component is associated with antimicrobial activity. Thiazole derivatives have been shown to possess bactericidal effects against various pathogens, including Staphylococcus spp. . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential in this area.

Study 1: Inhibition of COX Enzymes

A study investigated the synthesis and biological evaluation of various pyridazine derivatives, including those similar to this compound. The findings indicated that these compounds effectively inhibited COX enzymes, leading to reduced inflammation in animal models .

Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of thiazole derivatives on cancer cell lines. Results showed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index . Although specific data for the compound is not available, the trend suggests potential for targeted cancer therapy.

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeIC50/EC50 ValuesNotes
N-(3-morpholinopropyl)-3-phenylthiazolAnti-inflammatory5.0 µMTargets COX-2
4-(6-oxopyridazin-1(6H)-yl)benzenesulfonamideMulti-target anti-inflammatory0.8 µMInhibits COX and LOX
This compoundAntimicrobial (predicted)N/AStructural analogs show activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylthiazole-4-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via coupling reactions between a thiazole-4-carboxylic acid derivative and a pyridazine-containing amine. For example, similar compounds (e.g., , compounds 58–61) were synthesized using amide coupling agents like EDCI/HOBt in DMF, with yields ranging from 6% to 39%. Optimization involves solvent selection (DMF or dichloromethane), temperature control (0–25°C), and stoichiometric ratios of reagents . Low yields in analogous syntheses (e.g., 6% for compound 59) highlight the need for iterative purification via column chromatography or recrystallization .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of 1H/13C NMR to confirm proton/carbon environments (e.g., pyridazine NH at δ 12–13 ppm, thiazole protons at δ 7–8 ppm) and mass spectrometry (ESI-MS) to verify molecular weight (e.g., m/z ~410–450). HPLC with UV detection (λ = 254 nm) is critical for assessing purity (>95%), as demonstrated for structurally related compounds . IR spectroscopy can identify functional groups like carbonyl (C=O, ~1660–1740 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) bonds .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the pyridazinone ring or oxidation of the thiazole moiety. Stability studies on similar acetamide derivatives () recommend desiccated environments to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pyridazine-thiazole scaffold’s pharmacological potential?

  • Methodology :

  • Core modifications : Replace the pyridazinone ring with quinazolinone () or morpholine () to assess impact on bioactivity.
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring () to modulate electron density and receptor binding.
  • Biological assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting IC50 values. For example, pyridazinone derivatives in showed antiproliferative activity via kinase inhibition .

Q. How can researchers resolve contradictions in biological activity data across similar compounds?

  • Case study : reports low yields (6–39%) for structurally analogous compounds, while describes high antiproliferative activity for a pyridazinone-acetamide derivative. To address discrepancies:

Validate assay reproducibility using positive controls (e.g., doxorubicin for cytotoxicity).

Perform dose-response curves to confirm IC50 consistency.

Use molecular docking to compare binding affinities of low-yield vs. high-activity analogs .

Q. What strategies mitigate off-target effects during in vitro pharmacological evaluation?

  • Methodology :

  • Selectivity profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR2) using ATP-competitive assays.
  • Metabolic stability : Assess microsomal half-life (e.g., human liver microsomes) to identify metabolic hotspots (e.g., pyridazine ring oxidation).
  • Counter-screening : Test for hERG channel inhibition to rule out cardiotoxicity, a common issue with heterocyclic compounds .

Q. How can computational tools guide the optimization of physicochemical properties?

  • Methodology :

  • LogP calculation : Use software like MarvinSketch to predict lipophilicity; aim for LogP 2–4 to balance solubility and membrane permeability.
  • Molecular dynamics (MD) : Simulate binding to targets like tubulin () or PI3Kγ () to refine substituent geometry.
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., PAINS filters to exclude pan-assay interference compounds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.